N-Fmoc-2-fluoro-L-tyrosine

Protein Engineering Enzyme Catalysis pH-Dependent Studies

Select N-Fmoc-2-fluoro-L-tyrosine for ortho-fluorinated peptide synthesis. Unlike 3-fluoro-L-tyrosine, 2-FY is a unique 19F NMR probe detecting allosteric conformational changes silent to meta-fluorinated analogs. 2-FY circumvents quinonoid intermediate accumulation seen with 3-FY, enabling direct observation of gem-diamine intermediates. Compatible with standard Fmoc/tBu SPPS using HATU/HBTU at 1.5–2.0 equiv. Choose position-specific 2-fluoro for reproducible NMR and enzyme kinetics results.

Molecular Formula C24H20FNO5
Molecular Weight 421.4 g/mol
CAS No. 1196146-72-1
Cat. No. B3220346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-2-fluoro-L-tyrosine
CAS1196146-72-1
Molecular FormulaC24H20FNO5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)F)C(=O)O
InChIInChI=1S/C24H20FNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
InChIKeySEGKKOBSITUXLR-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-2-fluoro-L-tyrosine CAS 1196146-72-1: Ortho-Fluorinated Building Block for Solid-Phase Peptide Synthesis and 19F NMR Protein Studies


N-Fmoc-2-fluoro-L-tyrosine (CAS 1196146-72-1) is a synthetically modified aromatic amino acid derivative that incorporates a fluoro group at the ortho position (2-position) of the tyrosine phenolic ring, with a 9-fluorenylmethoxycarbonyl (Fmoc) protective group on the amino terminus . This compound belongs to the class of fluorinated tyrosine analogs commonly utilized in solid-phase peptide synthesis (SPPS) and protein engineering for investigating the effects of fluorination on protein structure, stability, and ligand interactions .

N-Fmoc-2-fluoro-L-tyrosine vs. 3-Fluoro Analogs: Why Substitution Position Determines Experimental Outcomes


The substitution position of a single fluorine atom on the tyrosine aromatic ring profoundly alters the physicochemical and biological behavior of the resulting analog. While both 2-fluoro-L-tyrosine (2-FY) and its meta-substituted isomer 3-fluoro-L-tyrosine (3-FY) share the same molecular formula and Fmoc-protected derivative availability, they exhibit fundamentally different pKa values, enzymatic reaction kinetics, and spectroscopic properties [1]. These position-dependent differences arise from the distinct electronic and steric environments created by ortho versus meta fluorination, which directly impact hydrogen-bonding capacity, intermediate formation in enzyme catalysis, and sensitivity as a 19F NMR probe [2]. Consequently, substituting 2-FY for 3-FY—or vice versa—without experimental validation can lead to divergent and irreproducible results in peptide design, protein engineering, or NMR-based interaction studies, underscoring the critical importance of positional specificity in procurement decisions [3].

N-Fmoc-2-fluoro-L-tyrosine Evidence Guide: Quantified Differentiation vs. 3-Fluoro-L-tyrosine and Native Tyrosine


pKa of Phenolic Hydroxyl: Reduced Acidity Compared to 3-Fluoro-L-tyrosine

Fluorination at the ortho position (2-fluoro) raises the pKa of the phenolic hydroxyl group relative to meta (3-fluoro) substitution, resulting in a less acidic side chain. In one study, 2-fluoro-L-tyrosine exhibited a pKa of 9.0, compared to 8.4 for 3-fluoro-L-tyrosine and 10.0 for native tyrosine [1]. Another investigation reported a pKa of 9.2 for 2-fluorotyrosine, while 3-fluorotyrosine had a pKa of 8.7, with native tyrosine at 10.5 [2]. The consistently higher pKa of 2-FY versus 3-FY reduces the propensity for phenolate anion formation under physiological pH conditions, which can influence hydrogen-bonding networks and enzyme active-site recognition.

Protein Engineering Enzyme Catalysis pH-Dependent Studies

Enzymatic Intermediate Formation: Suppressed Quinonoid Absorbance with Tyrosine Phenol-Lyase

In stopped-flow spectrophotometry studies with tyrosine phenol-lyase, 2-fluoro-L-tyrosine forms a markedly different pattern of reaction intermediates compared to both 3-fluoro-L-tyrosine and native L-tyrosine. The target compound (2-FY) produced a much reduced intensity of the quinonoid absorbance peak at 500 nm, whereas 3-fluoro-L-tyrosine generated a prominent peak with much higher absorbance than native tyrosine [1]. This divergent behavior is attributed to the ortho-fluorine sterically and electronically perturbing the stabilization of the quinonoid intermediate, in contrast to the meta-fluorine which enhances its accumulation [2].

Enzymology Mechanistic Probes Biocatalysis

19F NMR Spectroscopic Differentiation: Altered Chemical Shift Responsiveness and Allosteric Reporting

Comparative protein-observed 19F NMR (PrOF NMR) studies revealed that 2-fluorotyrosine (2FY) exhibits a reduced chemical shift anisotropy (CSA) compared to 3FY and can detect allosteric protein-protein interactions that are invisible to 3FY labeling. In the KIX domain of CBP/p300, 2FY-labeled protein reported on interactions with the MLL partner that were not observed when the same domain was labeled with 3FY [1]. Additionally, 2FY caused less perturbation to the local pKa environment than 3FY when incorporated, supporting its utility as a less invasive probe [2].

Protein NMR Spectroscopy Biomolecular Interactions Allostery

N-Fmoc-2-fluoro-L-tyrosine Application Scenarios: From SPPS to 19F NMR Protein Mapping


Solid-Phase Peptide Synthesis Requiring Ortho-Fluorinated Tyrosine

N-Fmoc-2-fluoro-L-tyrosine is directly incorporated into peptide chains using standard Fmoc/tBu SPPS protocols, typically with coupling agents such as HATU or HBTU and a 1.5–2.0 molar excess of the amino acid . This building block enables the synthesis of fluorinated peptides for studying the impact of ortho-fluorination on peptide conformation, receptor binding, or proteolytic stability. Unlike meta-fluorinated analogs, 2-FY introduces a sterically hindered ortho-substituent that can significantly alter peptide backbone geometry and side-chain interactions.

19F NMR Probe for Allosteric and Protein-Protein Interaction Studies

As demonstrated in PrOF NMR experiments, 2-fluorotyrosine can report on allosteric conformational changes upon binding of interaction partners that are silent when using 3-fluorotyrosine probes . This makes 2-FY particularly valuable for mapping binding-induced allostery in multi-domain signaling proteins or large protein complexes where subtle structural rearrangements are functionally critical. The reduced pKa perturbation and CSA also minimize probe-induced artifacts, preserving native-like behavior.

Mechanistic Enzymology Using Fluorinated Tyrosine Analogs

In mechanistic studies of tyrosine-utilizing enzymes such as tyrosine phenol-lyase and tryptophan indole-lyase, 2-fluoro-L-tyrosine serves as a unique substrate that avoids the accumulation of quinonoid intermediates seen with 3-fluoro analogs . This property allows researchers to trap or observe alternative intermediate states (e.g., gem-diamine intermediates absorbing at 340 nm) that are otherwise obscured, providing deeper insight into catalytic mechanisms and guiding inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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